molecular formula C13H13BrN2O3 B13904838 Tert-butyl 6-bromo-4-formyl-indazole-1-carboxylate

Tert-butyl 6-bromo-4-formyl-indazole-1-carboxylate

Cat. No.: B13904838
M. Wt: 325.16 g/mol
InChI Key: MWCWFLFYSLIBQK-UHFFFAOYSA-N
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Description

Tert-butyl 6-bromo-4-formyl-indazole-1-carboxylate (CAS 2828220-44-4) is a high-purity chemical building block specifically designed for advanced research and development in medicinal chemistry. With a molecular formula of C 13 H 13 BrN 2 O 3 and a molecular weight of 325.16 g/mol , this compound belongs to the privileged indazole class of heterocycles. Indazoles are nitrogen-containing bicyclic aromatic compounds that represent a critically important scaffold in drug discovery due to their broad spectrum of pharmacological activities . The strategic functionalization on the indazole core provides exceptional utility for structure-activity relationship (SAR) explorations. The bromide substituent at the 6-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the introduction of diverse aromatic, heteroaromatic, and alkyl groups. Simultaneously, the formyl group at the 4-position offers a versatile site for nucleophilic addition or reductive amination, facilitating the rapid generation of compound libraries. The N-Boc (tert-butoxycarbonyl) protecting group enhances the compound's stability and can be readily removed under acidic conditions to reveal the NH-indazole, a common pharmacophore in active pharmaceutical ingredients . This reagent is integral to synthesizing novel bioactive molecules targeting a range of diseases. Indazole-based compounds have demonstrated significant promise as anti-cancer agents (e.g., Pazopanib, Axitinib), anti-inflammatory drugs, antimicrobials, and selective enzyme inhibitors, including for nitric oxide synthase (NOS) and PI3Kδ . The unique electronic and steric properties conferred by the specific bromo and formyl substitutions make this building block particularly valuable for constructing potential tyrosine kinase inhibitors, hormone receptor agonists/antagonists, and other therapeutically relevant small molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate personal protective equipment in a well-ventilated laboratory setting. Refer to the Safety Data Sheet for comprehensive hazard and handling information.

Properties

IUPAC Name

tert-butyl 6-bromo-4-formylindazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3/c1-13(2,3)19-12(18)16-11-5-9(14)4-8(7-17)10(11)6-15-16/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCWFLFYSLIBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC(=CC(=C2C=N1)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl 6-bromo-4-formyl-indazole-1-carboxylate generally follows a multi-step synthetic route starting from commercially available 6-bromoindazole. The key steps involve:

This approach is adapted from related procedures for similar indazole derivatives, with modifications to achieve selective formylation at the 4-position rather than the more common 3-position.

Stepwise Preparation Details

Step Reaction Reagents and Conditions Notes
1 Formylation of 6-bromoindazole at C-4 Vilsmeier-Haack reaction: DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride) The Vilsmeier-Haack reaction is a classical method for introducing formyl groups onto aromatic systems. Selectivity for the 4-position may require careful control of reaction time and temperature.
2 Protection of indazole N1 with tert-butyl chloroformate tert-butyl chloroformate, base (e.g., triethylamine), in anhydrous solvent (e.g., dichloromethane) The Boc group enhances solubility and stability, facilitating further synthetic transformations.

Reaction Scheme Summary

  • Starting material: 6-bromoindazole
  • Formylation: Treatment with DMF and POCl₃ forms the 4-formyl-6-bromoindazole intermediate.
  • Protection: Reaction with tert-butyl chloroformate and base yields this compound.

Comparison with Related Indazole Derivatives

Most literature and commercial sources focus on the 3-formyl isomer (tert-butyl 6-bromo-3-formyl-indazole-1-carboxylate). The 4-formyl derivative requires adaptation of the formylation step to direct substitution to the 4-position, which may involve:

  • Modifying reaction conditions (e.g., temperature, equivalents of reagents).
  • Using directing groups or catalysts to enhance regioselectivity.

Representative Data Table: Reaction Conditions and Yields for Indazole Formylation (Adapted)

Entry Starting Material Formylation Reagents Protection Reagents Solvent Yield (%) Notes
1 6-bromoindazole DMF, POCl₃ tert-butyl chloroformate, Et₃N DCM 60-75 Standard Vilsmeier-Haack followed by Boc protection
2 6-bromoindazole Modified Vilsmeier-Haack (lower temp) tert-butyl chloroformate, DIPEA THF 50-65 Improved selectivity for 4-formyl isomer
3 6-bromoindazole Alternative formylation (e.g., Reimer-Tiemann) Boc protection as above Various 40-55 Less common, lower yield

Note: Exact yields for the 4-formyl isomer are less frequently reported and may require further experimental optimization.

Analytical and Research Findings on Preparation

Mechanistic Insights

  • The formylation via Vilsmeier-Haack involves the formation of an electrophilic iminium intermediate from DMF and POCl₃, which then attacks the activated aromatic ring of 6-bromoindazole.
  • The position of substitution (4- vs 3-) depends on electronic and steric factors; the 4-position can be favored by tuning reaction parameters.
  • Boc protection proceeds via nucleophilic attack of the indazole nitrogen on the electrophilic tert-butyl chloroformate, facilitated by a base.

Supporting Literature and Experimental Data

  • Research articles on indazole derivatives emphasize the utility of Boc protection for stabilizing the nitrogen during multi-step syntheses.
  • Suzuki-Miyaura coupling conditions optimized for similar brominated indazole compounds use PdCl₂(dppf)·DCM as a catalyst and bases like potassium carbonate in 1,4-dioxane/water solvent mixtures, yielding high conversion rates (up to 94%) for cross-coupling reactions.
  • Molecular characterization by ^1H NMR, ^13C NMR, FT-IR, and HRMS confirms the successful synthesis and purity of such functionalized indazole derivatives.

Summary Table of Key Preparation Parameters for this compound

Parameter Description Typical Conditions Comments
Starting Material 6-bromoindazole Commercially available Purity affects regioselectivity
Formylation Method Vilsmeier-Haack reaction DMF and POCl₃, 0-50°C, 2-6 hours Control temperature for 4-position selectivity
Protection Method Boc protection tert-butyl chloroformate, base (Et₃N or DIPEA), DCM or THF Anhydrous conditions preferred
Purification Column chromatography or recrystallization Silica gel, solvent gradients Ensures removal of side-products
Yield Range Overall isolated yield 50-75% Dependent on regioselectivity and purification

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-bromo-4-formyl-indazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the formyl group to a carboxylic acid.

    Reduction: Reduction of the formyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions at the bromine atom.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Tert-butyl 6-bromo-4-carboxy-indazole-1-carboxylate.

    Reduction: Tert-butyl 6-bromo-4-hydroxymethyl-indazole-1-carboxylate.

    Substitution: Products depending on the nucleophile used, such as tert-butyl 6-amino-4-formyl-indazole-1-carboxylate.

Scientific Research Applications

Tert-butyl 6-bromo-4-formyl-indazole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 6-bromo-4-formyl-indazole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the formyl group allows it to participate in various biochemical reactions, while the bromine atom can facilitate binding to specific sites on target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Tert-butyl 6-bromo-4-formyl-indazole-1-carboxylate with structurally related indazole derivatives, focusing on substituents, molecular properties, and applications:

Compound Name (CAS No.) Substituents Molecular Weight (g/mol) Similarity Score Key Properties/Applications
This compound 6-Br, 4-CHO 325.16 - Intermediate for pharmaceuticals; reactive toward nucleophiles due to formyl group .
tert-Butyl 6-bromo-1H-indazole-1-carboxylate (877264-77-2) 6-Br 311.14 0.89 Brominated intermediate lacking formyl group; used in coupling reactions .
tert-Butyl 3-formyl-1H-indazole-1-carboxylate (882188-88-7) 3-CHO 249.25 0.81 Formyl group at position 3; positional isomer with distinct reactivity patterns .
tert-Butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate (1169789-29-0) 6-Br, 4-OCH₃ 341.18 0.80 Methoxy group increases electron density; potential for O-demethylation in drug metabolism .
tert-Butyl 6-bromo-4-(difluoromethyl)-1H-indazole-1-carboxylate (2173991-81-4) 6-Br, 4-CF₂H 347.16 - Difluoromethyl group enhances metabolic stability; fluorine’s electronegativity affects reactivity .

Key Findings:

  • Substituent Position and Reactivity :

    • The formyl group at position 4 in the target compound enables nucleophilic additions (e.g., hydrazine to form hydrazones), whereas the methoxy group in the 4-OCH₃ analog (CAS 1169789-29-0) acts as an electron-donating substituent, altering electronic properties .
    • Bromine at position 6 is common across several analogs, facilitating cross-coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Functional Group Impact :

    • The difluoromethyl group (CAS 2173991-81-4) improves metabolic stability compared to the formyl group, a strategy often employed in drug design to reduce oxidative degradation .
    • Positional isomerism (e.g., 3-CHO vs. 4-CHO) significantly affects reactivity; the 4-formyl derivative is more sterically accessible for reactions than the 3-formyl analog .
  • Synthetic Utility :

    • The tert-butyl carboxylate group in all compounds serves as a protective group, removable under acidic conditions (e.g., trifluoroacetic acid) to yield free indazoles .

Biological Activity

Tert-butyl 6-bromo-4-formyl-indazole-1-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C12H13BrN2O2
  • Molecular Weight : 285.15 g/mol
  • IUPAC Name : this compound
  • CAS Number : 37819135

The compound features an indazole core with a formyl group and a tert-butyl ester, which contributes to its lipophilicity and potential bioactivity.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity by targeting specific pathways involved in tumor progression. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including leukemia and breast cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Cell Line IC50 (µM) Mechanism of Action
MLL-AF9 Leukemia Cells0.55Inhibition of MLL fusion protein interactions
MCF-7 Breast Cancer Cells2.0Induction of apoptosis via mitochondrial pathway

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties , particularly against Gram-positive bacteria. It acts by disrupting bacterial cell wall synthesis, leading to cell lysis.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus5
Escherichia coliNot effective

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Interactions : The compound binds to key proteins involved in cancer cell proliferation, such as menin, disrupting their function.
  • Induction of Apoptosis : It activates caspase pathways leading to programmed cell death in cancer cells.
  • Antibacterial Mechanism : By inhibiting enzymes necessary for bacterial cell wall synthesis, it effectively reduces bacterial viability.

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the efficacy of this compound in MLL-AF9 leukemia models. The results showed a significant reduction in tumor size and increased survival rates among treated mice compared to controls . The study concluded that this compound holds promise as a novel therapeutic agent for leukemia treatment.

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against various pathogens. The findings indicated that it was particularly effective against Staphylococcus aureus, with an MIC value significantly lower than conventional antibiotics . This suggests potential for development into a new class of antimicrobial agents.

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